2-(2-Benzoylphenyl)-3-phenyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137720-94-6 |
|---|---|
Molecular Formula |
C26H18N2O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
phenyl-[2-(3-phenylindazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C26H18N2O/c29-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)28-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)27-28/h1-18H |
InChI Key |
HQEZBTVUUWALHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Indazole and Its Functionalized Derivatives
Classical and Established Synthetic Routes to 2H-Indazoles
Traditional methods for the synthesis of the 2H-indazole core have long been established in the organic chemistry repertoire. These reactions, often named after their discoverers, provide fundamental pathways to this important heterocyclic system.
The Cadogan Reaction: Principles and Mechanistic Considerations for 2-Phenyl-2H-Indazole Synthesis
The Cadogan reaction is a well-known reductive cyclization method for synthesizing azaheterocycles, including 2H-indazoles, from nitroaromatic compounds. nih.govresearchgate.net The reaction typically involves the deoxygenation of a nitro group using trivalent phosphorus reagents, such as triethyl phosphite (B83602), at elevated temperatures. nih.govnih.gov
The widely accepted mechanism for the Cadogan cyclization proceeds through a nitrene intermediate. nih.gov This is generated by the exhaustive deoxygenation of the nitro group by the phosphorus reagent. nih.gov For the synthesis of a 2-phenyl-2H-indazole, the starting material would be an appropriately substituted o-nitroaryl imine. The process involves the reduction of the nitro group and a subsequent cyclization step. researchgate.net Recent advancements have explored milder reaction conditions and the use of catalytic amounts of phosphorus reagents. nih.gov A practical one-pot modification combines ultrasound-assisted synthesis of a Schiff base intermediate with the Cadogan cyclization by refluxing with triethyl phosphite to access the 2-phenyl-2H-indazole scaffold. nih.gov
While the nitrene pathway is widely supported, non-nitrene pathways have also been theorized. nih.gov Studies have identified 2H-indazole N-oxides as competent oxygenated intermediates, suggesting that more than one mechanistic pathway may be operational in the reductive cyclization of nitroaromatics. nih.gov
The Davis-Beirut Reaction: Exploiting Nitroso Intermediates for 2H-Indazole Formation
The Davis-Beirut reaction provides a robust and reliable method for constructing the 2H-indazole core under redox-neutral conditions. acs.orgnih.gov This reaction exploits the chemistry of a key nitroso imine or nitroso benzaldehyde (B42025) intermediate that is generated in situ. acs.orgresearchgate.net The core transformation is an N-N bond-forming heterocyclization between a nucleophilic and an electrophilic nitrogen. acs.orgnih.gov
The proposed mechanism involves the conversion of an o-nitrobenzyl amine to a highly reactive nitroso imine intermediate, which then undergoes heterocyclization to form the 2H-indazole. acs.orgaub.edu.lb Experimental and theoretical evidence supports the o-nitrosobenzylidine imine as a pivotal intermediate in this N,N-bond forming reaction, which can be catalyzed by either acid or base. nih.gov The reaction conditions, particularly the solvent, are crucial. For instance, the addition of a controlled amount of water to alcohol solvents has been shown to dramatically increase the yield of the 2H-indazole product. acs.orgaub.edu.lb However, excessive water can lead to competitive reaction pathways, such as imine bond cleavage, which reduces the yield. acs.orgnih.gov This methodology has been successfully applied to synthesize various 2H-indazole derivatives, including 3-amino-2H-indazoles and 3-alkoxy-2H-indazoles. acs.orgnih.gov
Transition Metal-Catalyzed Synthetic Strategies for 2H-Indazoles
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of the 2H-indazole ring system.
Palladium-Catalyzed Approaches
Palladium catalysts facilitate key bond-forming steps in the synthesis of 2-aryl-2H-indazoles, offering advantages over classical methods, such as milder reaction conditions and improved regioselectivity. organic-chemistry.org
A versatile method for synthesizing various 2-aryl-2H-indazoles involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov This approach constructs the 2-aryl-2H-indazole core through the formation of the N(1)-C(7a) bond. acs.org
The reaction proceeds via an initial Pd(0)-catalyzed sp²-C-N bond formation, leading to a dihydroindazole intermediate. acs.org This intermediate then undergoes spontaneous dehydrogenation, either in situ or during workup, to yield the aromatic 2-aryl-2H-indazole. organic-chemistry.orgacs.org A variety of reaction conditions have been explored, with the combination of a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as dppf, and a base like t-BuONa in a solvent like toluene (B28343) proving effective. nih.govacs.org This method is tolerant of a wide range of electron-donating and electron-withdrawing substituents on the aryl rings. organic-chemistry.orgnih.gov
Table 1: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazole Synthesis
| Entry | Aryl Group (R) | Yield (%) |
|---|---|---|
| 1 | 4-Tolyl | 85 |
| 2 | 4-Methoxyphenyl | 82 |
| 3 | 4-Chlorophenyl | 78 |
| 4 | 4-Trifluoromethylphenyl | 75 |
Data synthesized from representative yields found in the literature. acs.org
An operationally simple and direct method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles has been developed utilizing a palladium-catalyzed reaction between readily available 2-bromobenzyl bromides and arylhydrazines. acs.orgnih.gov This one-step process delivers the 2-substituted-2H-indazoles with good yields. acs.orgacs.org
The proposed mechanism involves a sequence of regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation, and finally, oxidation to afford the 2-aryl-2H-indazole product. acs.orgnih.gov A key challenge is to ensure the initial N-benzylation occurs selectively to form the 1-o-bromobenzyl-1-arylhydrazine intermediate, avoiding the formation of the 1-o-bromobenzyl-2-arylhydrazine isomer which would lead to the corresponding 1-aryl-1H-indazole. acs.org The optimized reaction conditions typically employ a palladium catalyst, a phosphine ligand (e.g., t-Bu₃PHBF₄), and a base (e.g., Cs₂CO₃) in a high-boiling solvent like DMSO at elevated temperatures. acs.orgnih.gov This strategy accommodates a considerable number of substituted arylhydrazines and 2-bromobenzyl bromides, providing access to a diverse range of 2-aryl-2H-indazoles. acs.org
Table 2: Palladium-Catalyzed Regioselective Synthesis of 2-Aryl-2H-Indazoles
| Entry | Arylhydrazine Substituent (R¹) | 2-Bromobenzyl Bromide Substituent (R²) | Yield (%) |
|---|---|---|---|
| 1 | H | H | 79 |
| 2 | 4-CH₃ | H | 76 |
| 3 | 4-OCH₃ | H | 70 |
| 4 | 4-Cl | H | 65 |
Data synthesized from representative yields found in the literature. acs.org
Copper-Catalyzed Methodologies
Copper catalysis has proven to be a versatile and cost-effective approach for the synthesis of 2H-indazoles. These methods often involve multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.
A highly efficient one-pot, three-component synthesis of 2H-indazoles utilizes copper catalysis to combine 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). acs.orgorganic-chemistry.orgacs.org This method is distinguished by the consecutive formation of C-N and N-N bonds, with the copper catalyst playing a crucial role in both steps. organic-chemistry.orgacs.org The reaction demonstrates a broad substrate scope and high tolerance for various functional groups, avoiding the need for pre-functionalized starting materials. organic-chemistry.org Optimized conditions often involve using CuI as the catalyst with TMEDA as a ligand in DMSO solvent, leading to high yields of the desired 2H-indazole products. organic-chemistry.org
The proposed mechanism suggests an initial condensation of the 2-bromobenzaldehyde (B122850) and the primary amine to form an imine. acs.org The copper catalyst then facilitates the substitution of the bromide with the azide, followed by an intramolecular cyclization and extrusion of dinitrogen gas to afford the 2H-indazole ring. acs.org
| 2-Bromobenzaldehyde | Primary Amine | Catalyst/Ligand | Yield (%) |
|---|---|---|---|
| 2-Bromobenzaldehyde | Aniline | CuI/TMEDA | 98% |
| 2-Bromo-5-methoxybenzaldehyde | Aniline | CuI/TMEDA | 89% |
| 2-Bromo-4-chlorobenzaldehyde | Benzylamine | CuI/TMEDA | 85% |
| 2-Bromobenzaldehyde | 4-Methoxyaniline | CuI/TMEDA | 95% |
To enhance the efficiency and sustainability of the three-component synthesis, heterogeneous catalysts such as copper(I) oxide nanoparticles (Cu₂O-NP) have been employed. organic-chemistry.org These nanoparticles catalyze the reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free conditions. organic-chemistry.org The use of a green solvent like polyethylene (B3416737) glycol (PEG) further improves the environmental profile of this methodology. organic-chemistry.org Similarly, CuO nanoparticles have also been shown to be effective catalysts for this transformation, offering good yields and the potential for catalyst recycling. researchgate.net This approach, utilizing readily available starting materials, provides an important route for synthesizing 2H-indazoles. researchgate.net The catalyst plays a key role in the formation of both the intermolecular C–N bond and the subsequent intramolecular N–N bond. researchgate.net
| 2-Halobenzaldehyde | Primary Amine | Solvent | Yield (%) |
|---|---|---|---|
| 2-Bromobenzaldehyde | Aniline | PEG 300 | 92% |
| 2-Chlorobenzaldehyde | Aniline | PEG 300 | 88% |
| 2-Bromobenzaldehyde | 4-Methylaniline | PEG 300 | 95% |
| 2-Bromo-5-nitrobenzaldehyde | Benzylamine | PEG 300 | 85% |
Copper catalysis is also instrumental in the synthesis of functionalized indazoles, such as 3-aminoindazoles. One approach involves a CuBr-catalyzed cascade process where 2-halobenzonitriles react with hydrazine (B178648) derivatives. acs.org This method allows for the assembly of 3-aminoindazoles with substituents at the 1-position and on the phenyl ring. acs.org
Furthermore, a novel Cu-catalyzed radical-radical cross-coupling reaction between 3-aminoindazoles and sulfonyl hydrazides has been developed to produce diverse 1,3-substituted aminoindazoles in good yields. nih.govrsc.org This method is characterized by its use of readily available starting materials, operational simplicity, and broad substrate scope under mild conditions. nih.govrsc.org Another key transformation is the N¹-selective arylation of 3-aminoindazoles using copper catalysis with aryl bromides as coupling partners, providing access to a wide variety of N-arylated 3-aminoindazoles. researchgate.net
| 3-Aminoindazole | Aryl Bromide | Catalyst/Ligand | Yield (%) |
|---|---|---|---|
| 3-Aminoindazole | Bromobenzene | CuI/DMCDA | 85% |
| 3-Amino-5-methylindazole | 4-Bromotoluene | CuI/DMCDA | 78% |
| 3-Aminoindazole | 1-Bromo-4-methoxybenzene | CuI/DMCDA | 82% |
| 3-Amino-5-chloroindazole | Bromobenzene | CuI/DMCDA | 75% |
Rhodium-Catalyzed Transformations for 2H-Indazole Derivatives
Rhodium catalysts have enabled sophisticated transformations for synthesizing 2H-indazole derivatives, often proceeding through C-H activation pathways. These reactions offer high regioselectivity and functional group compatibility.
A tandem rhodium(III)-catalyzed C-H alkylation followed by an intramolecular decarboxylative cyclization has been developed for the synthesis of 3-acyl-2H-indazoles. nih.govacs.org This method utilizes azoxy compounds and diazoesters as starting materials. nih.govacs.org The reaction is initiated by the Rh(III)-catalyzed C-H activation of an azobenzene, which is formed in situ or used directly. nih.govacs.org The resulting intermediate then undergoes addition to an aldehyde or a related carbonyl compound. nih.govacs.org A subsequent cyclative capture, involving an intramolecular nucleophilic substitution, and aromatization leads to the final 2H-indazole product. nih.govacs.org This formal [4+1] annulation provides a one-step, highly functional group-compatible route to N-aryl-2H-indazoles. nih.gov
| Azobenzene | Aldehyde | Catalyst | Yield (%) |
|---|---|---|---|
| Azobenzene | Benzaldehyde | [RhCpCl₂]₂ | 85% |
| 4,4'-Dimethoxyazobenzene | Benzaldehyde | [RhCpCl₂]₂ | 92% |
| Azobenzene | 4-Chlorobenzaldehyde | [RhCpCl₂]₂ | 78% |
| 4,4'-Dichloroazobenzene | 4-Methylbenzaldehyde | [RhCpCl₂]₂ | 81% |
Metal-Free Synthetic Approaches to 2H-Indazoles
While metal-catalyzed methods offer high efficiency, metal-free approaches are gaining traction due to their cost-effectiveness and reduced environmental impact.
The Cadogan reaction, a classical method, involves the reductive cyclization of nitroaromatic compounds. escholarship.org Specifically, the reductive cyclization of o-nitrobenzylidene amines, formed from the condensation of o-nitrobenzaldehydes and primary amines, provides a direct route to 2-aryl-2H-indazoles. organic-chemistry.org This reaction can be promoted by reducing agents like tri-n-butylphosphine or triphenylphosphine, sometimes under microwave conditions with a catalyst like MoO₂Cl₂(dmf)₂. organic-chemistry.org A key advantage is the ready availability of the starting materials. organic-chemistry.org Recent studies have focused on developing milder, phosphorus-free conditions for this type of cyclization, even achieving the reaction at room temperature by isolating key intermediates like 2H-indazole N-oxides. escholarship.org
Electrochemical synthesis represents a green and sustainable approach to organic synthesis. An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes has been developed to afford 2H-indazole derivatives in good yields. organic-chemistry.orgresearchgate.net This method proceeds without any catalyst or external chemical oxidant by directly functionalizing the benzylic C-H bond. organic-chemistry.org Other electrochemical methods have been employed for the C3-functionalization of the 2H-indazole core, such as sulfenylation and acyloxylation, demonstrating the utility of electrochemistry in modifying the indazole scaffold. researchgate.netacs.org
A highly efficient and rapid synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes and sydnones. nih.govorganic-chemistry.orgnih.gov This reaction proceeds under very mild conditions, typically at room temperature, and produces 2H-indazoles in good to excellent yields with high selectivity and no contamination from the isomeric 1H-indazoles. organic-chemistry.orgnih.govthieme-connect.com The process involves the generation of a reactive aryne intermediate, which undergoes cycloaddition with a sydnone (B8496669) (a stable cyclic 1,3-dipole), followed by a spontaneous extrusion of carbon dioxide to form the aromatic 2H-indazole ring. nih.govorganic-chemistry.org The versatility of this method allows for a wide range of substituents on both the aryne precursor and the sydnone, making it a powerful tool for creating diverse libraries of 2H-indazole derivatives. nih.govthieme-connect.com
| Method | Starting Materials | Key Conditions | Products |
|---|---|---|---|
| Reductive Cyclization | o-Nitrobenzylidene amines | Reducing agent (e.g., Ph₃P), often with heat/microwaves. organic-chemistry.org | 2-Aryl-2H-indazoles |
| Electrochemical Cyclization | ortho-Alkyl-substituted azobenzenes | Galvanostatic electrolysis, catalyst-free. organic-chemistry.orgresearchgate.net | 2H-Indazole derivatives |
| [3+2] Dipolar Cycloaddition | Silylaryl triflates (aryne precursors), Sydnones | Fluoride source (e.g., TBAF), THF, room temperature. nih.govorganic-chemistry.org | 2,3-Disubstituted-2H-indazoles |
The synthesis of 2-hydrazobenzophenones through aryne-based rearrangements provides precursors that can potentially cyclize to form indazole structures. researchgate.net While direct literature on this specific rearrangement leading to 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole is scarce, the general strategy involves the reaction of acyl hydrazides with aryne intermediates. This can induce rearrangements and subsequent functionalization, creating complex scaffolds that could serve as advanced intermediates for the target molecule.
Advanced Derivatization and Functionalization Strategies for 2h Indazole Derivatives
Regioselective Functionalization of the 2H-Indazole Core
Regioselective functionalization allows for the precise introduction of substituents at specific positions of the 2H-indazole nucleus, which is paramount for structure-activity relationship studies and the development of new chemical entities.
C-3 Functionalization Strategies
The C-3 position of the 2H-indazole ring is a primary site for electrophilic and radical-mediated functionalization, enabling the introduction of a wide array of chemical groups.
An efficient method for the regioselective C-3 formylation of 2H-indazoles has been developed utilizing Selectfluor as a mediator and dimethyl sulfoxide (B87167) (DMSO) as the formylating agent under microwave irradiation. thieme-connect.deresearchgate.net This approach provides a rapid and effective route to 3-formyl-2H-indazoles, which are valuable intermediates for further synthetic transformations. thieme-connect.deresearchgate.netresearchgate.net The reaction is believed to proceed through a radical pathway. thieme-connect.deresearchgate.net Various 2H-indazoles bearing different aryl and alkyl substituents can be successfully formylated with moderate to excellent yields. thieme-connect.deresearchgate.net
| Entry | Substrate (2H-Indazole) | Product (3-Formyl-2H-indazole) | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | 3-Formyl-2-phenyl-2H-indazole | 80 |
| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 3-Formyl-2-(4-methoxyphenyl)-2H-indazole | 75 |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | 3-Formyl-2-(4-chlorophenyl)-2H-indazole | 72 |
| 4 | 2-Methyl-2H-indazole | 3-Formyl-2-methyl-2H-indazole | 65 |
Table 1: Examples of C-3 Formylation of 2H-Indazoles using Selectfluor and DMSO under Microwave Conditions.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C-3 position of 2H-indazoles.
Acylation: Nickel-catalyzed C-3 acylation of 2H-indazoles with aldehydes offers a direct method to introduce acyl groups. rsc.org This reaction likely proceeds through a radical pathway and tolerates a variety of substituted 2H-indazoles and both aryl and alkyl aldehydes. rsc.org Rhodium(III)/copper(II)-catalyzed [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides also provides a route to 3-acyl-2H-indazoles. mdpi.com Furthermore, a two-step synthesis involving an initial azo-directed C–H activation–acylation of azobenzenes with aldehydes, followed by intramolecular reductive cyclization, yields 2H-indazoles with an acyl group at the C-3 position. thieme-connect.com
Alkylation: Manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles with alkynes in an aqueous medium provides a highly stereo- and regioselective method for introducing alkenyl groups. nih.govsemanticscholar.org
Arylation: Palladium-catalyzed direct C-3 arylation of 2H-indazoles with aryl halides, particularly aryl bromides, has been successfully achieved. acs.org These reactions can be performed in water, offering a green and efficient route to 2,3-diaryl indazoles. acs.org
| Functionalization | Catalyst/Reagent | Coupling Partner | Key Features |
| Acylation | Ni(II)/TBHP/PivOH | Aldehydes | Direct C-H acylation, radical pathway. rsc.org |
| Alkenylation | Mn(I) complex | Alkynes | High E-selectivity, occurs in water. nih.govsemanticscholar.org |
| Arylation | Palladium catalyst | Aryl bromides | Direct C-H arylation, can be performed in water. acs.org |
Table 2: Overview of C-3 Functionalization of 2H-Indazoles via C-H Activation.
Selenylation: The introduction of a selenium moiety at the C-3 position can be achieved through environmentally friendly methods. An iodine-catalyzed arylselenylation of 2H-indazoles under ambient conditions provides a metal-free approach to 3-(phenylselanyl)-2H-indazoles. nih.gov Additionally, an electrochemical, metal- and oxidant-free protocol for the regioselective selenylation of 2H-indazole derivatives has been developed, yielding a variety of selenylated products in moderate to good yields. rsc.org
Phosphorylation: A facile and efficient direct electrochemical oxidation method allows for the C-3 phosphorylation of 2H-indazoles using trialkyl phosphites as the phosphorylating reagents. researchgate.netresearchgate.net This method operates under mild conditions without the need for metal salts or external oxidants. researchgate.netresearchgate.net
Trifluoromethylation: The trifluoromethyl group is a crucial substituent in medicinal chemistry. A visible-light-promoted, metal-free, regioselective C-3 trifluoromethylation of 2H-indazoles has been developed. nih.govacs.org This reaction proceeds via a radical mechanism, utilizing a photocatalyst and a hypervalent iodine reagent to generate the trifluoromethyl radical. nih.govacs.orgchemrxiv.org This method provides access to a library of C-3 trifluoromethylated indazoles in good yields. nih.govresearchgate.net
| Functionalization | Method | Reagents | Product |
| Selenylation | Iodine-catalyzed | Diphenyl diselenide, I₂ | 3-(Phenylselanyl)-2H-indazole nih.gov |
| Selenylation | Electrochemical | Diselenides | 3-Selenyl-2H-indazoles rsc.org |
| Phosphorylation | Electrochemical | Trialkyl phosphites | 3-Phosphoryl-2H-indazoles researchgate.netresearchgate.net |
| Trifluoromethylation | Visible-light photoredox catalysis | CF₃ source, photocatalyst, oxidant | 3-Trifluoromethyl-2H-indazoles nih.govacs.org |
Table 3: C-3 Selenylation, Phosphorylation, and Trifluoromethylation of 2H-Indazoles.
N-Substitution Strategies on the 2H-Indazole Nitrogen Atoms
While C-3 functionalization is prevalent, selective substitution at the nitrogen atoms of the indazole ring is also of significant importance.
Achieving regioselective alkylation at the N-2 position of the indazole ring can be challenging, as direct alkylation often yields a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org However, specific methods have been developed to favor N-2 substitution.
A general and selective procedure for the N-2 alkylation of 1H-indazoles involves the use of alkyl 2,2,2-trichloroacetimidates promoted by either trifluoromethanesulfonic acid or copper(II) triflate. researchgate.net This method is applicable to a diverse range of 1H-indazoles and various primary, secondary, and tertiary alkylating agents. researchgate.net Another approach utilizes diazo compounds in the presence of trifluoromethanesulfonic acid (TfOH) to achieve highly selective N-2 alkylation, affording the products in good to excellent yields with high regioselectivity. rsc.org Mechanistic studies suggest that under acidic conditions, the activation of the alkylating agent facilitates nucleophilic attack by the N-2 nitrogen of the indazole. wuxibiology.com
| Alkylating Agent | Promoter/Catalyst | Regioselectivity (N2/N1) |
| Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(II) triflate | High N2 selectivity researchgate.net |
| Diazo compounds | TfOH | Up to 100/0 rsc.org |
Table 4: Reagents and Conditions for Selective N2-Alkylation of Indazoles.
Late-Stage Functionalization for Structural Diversification
Late-stage functionalization of the 2H-indazole core allows for the introduction of a wide array of chemical moieties, profoundly altering the parent molecule's physicochemical and pharmacological properties. Methodologies such as transition metal-catalyzed cross-coupling, amide bond formation, and cycloaddition reactions are instrumental in achieving this structural diversity. rsc.orgresearchgate.net These reactions typically target specific positions on the heterocyclic core or its aryl substituents, leveraging C-H activation or pre-installed functional groups like halides. rsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are highly effective for the late-stage functionalization of heteroaromatic compounds, including 2H-indazoles. nih.gov The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron species and an organic halide or triflate, is particularly noteworthy for its mild reaction conditions and high functional group tolerance. tcichemicals.com
Research has demonstrated the viability of direct C-H arylation on the 2H-indazole scaffold. For instance, 2-phenyl-2H-indazole can be directly arylated at the C3 position with various aryl bromides. nih.gov In a study by Greaney et al., this transformation was achieved "on water," highlighting the potential for greener synthetic routes. nih.gov Similarly, phosphine-free palladium catalysis has been successfully used for the C3-arylation of 2-benzyl-2H-indazole derivatives, showcasing the reaction's versatility with different N-substituents. researchgate.net
For a substrate such as 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole, late-stage functionalization via Suzuki-Miyaura coupling would typically require the presence of a halide (e.g., Br, I) or triflate group on one of the phenyl rings or the indazole core itself. A synthetic sequence could involve the initial synthesis of a halogenated analogue, followed by cross-coupling to introduce new aryl or heteroaryl fragments. Studies on N- and C-substituted 5-bromoindazoles confirm that they are suitable substrates for Suzuki reactions with various boronic acids, proceeding in good yields. nih.gov This establishes that the indazole core is robust enough to withstand these coupling conditions, even with substituents at the N2 and C3 positions. nih.gov
The reaction conditions are critical and typically involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands can significantly influence the reaction's efficiency, especially with sterically hindered or electronically deactivated substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Indazole Scaffolds
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Water | 100 | Moderate to Good | nih.gov |
| Pd(OAc)₂ | None | KOAc | DMA | 150 | High | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | Aq. Base | Dioxane | Microwave | >80 | nih.gov |
This table presents generalized conditions from studies on various indazole derivatives and is for illustrative purposes.
Sonogashira Coupling
The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties into complex molecules, which can serve as handles for further derivatization or as key structural elements in materials science and medicinal chemistry. wikipedia.org
The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base, under mild, often room-temperature, conditions. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne. thalesnano.com For a molecule like this compound, a halogenated derivative would be required to undergo Sonogashira coupling. The introduction of an alkyne provides a versatile functional group that can participate in subsequent reactions, such as click chemistry. Research on diiodo-pyrazoles has shown that microwave-assisted double Sonogashira coupling can be used to synthesize precursors for 2-phenylindazoles, demonstrating the compatibility of the core structure with this methodology. sci-hub.se
EDC Amide Coupling
Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry. When a derivative of this compound bears a carboxylic acid or a primary/secondary amine, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form an amide bond. nih.govnih.gov This reaction is often facilitated by additives like 1-hydroxybenzotriazole (B26582) (HOBt), which suppress side reactions and minimize racemization. nih.govpeptide.com
The standard protocol involves activating the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the stable amide bond, releasing a soluble urea (B33335) byproduct. sci-hub.stresearchgate.net This strategy is particularly useful for coupling complex fragments, including electron-deficient amines and sterically hindered carboxylic acids, making it well-suited for the late-stage derivatization of highly substituted indazoles. nih.gov
Table 2: Common Reagents for EDC Amide Coupling
| Coupling Reagent | Additive | Base | Solvent | Key Feature |
|---|---|---|---|---|
| EDC | HOBt | DIPEA | DMF, CH₂Cl₂ | Suppresses racemization, improves efficiency. |
| EDC | DMAP, HOBt (cat.) | DIPEA | CH₃CN | Effective for electron-deficient amines. nih.gov |
This table outlines common reagent combinations for amide bond formation.
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The premier example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. organic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed version of this reaction proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. To apply this strategy to this compound, a derivative containing either a terminal alkyne or an azide group is necessary. For example, an alkyne-functionalized indazole (prepared via Sonogashira coupling) could be reacted with a variety of azide-containing building blocks to generate a library of triazole-linked derivatives. The resulting triazole ring is not just a linker; it is a stable, aromatic, and polar moiety that can engage in hydrogen bonding and dipole-dipole interactions, significantly influencing the molecule's biological activity.
Copper-Free Alkyne-Azide Cycloadditions
To circumvent the potential cytotoxicity of copper catalysts in biological applications, copper-free click chemistry variants have been developed. The most common approach is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DIBO) which reacts rapidly and selectively with an azide without the need for a metal catalyst. researchgate.net A derivative of this compound bearing an azide group could be readily coupled to various cyclooctyne-tagged molecules, making this an excellent strategy for bioconjugation or the attachment of sensitive molecular probes.
Beyond the azide-alkyne reaction, the broader class of 1,3-dipolar cycloadditions offers diverse opportunities for constructing five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole (such as a nitrile oxide, nitrone, or carbonyl ylide) reacts with a dipolarophile (such as an alkene or alkyne) in a concerted fashion. organic-chemistry.orgwikipedia.org
If this compound were functionalized with an alkene or alkyne, it could serve as a dipolarophile. Reaction with various 1,3-dipoles would lead to the fusion of new heterocyclic rings onto the parent structure. For example, reaction with a nitrile oxide would generate an isoxazole (B147169) ring, while reaction with diazomethane (B1218177) would yield a pyrazole (B372694). Conversely, if a precursor to a 1,3-dipole (e.g., an oxime to generate a nitrile oxide) is installed on the indazole scaffold, it could react with various alkenes and alkynes. This approach provides a powerful tool for generating novel, complex heterocyclic systems with high regioselectivity and stereoselectivity, significantly expanding the chemical space around the core indazole structure. nih.gov
Mechanistic Investigations and Theoretical Studies of 2h Indazole Synthesis and Reactivity
Elucidation of Reaction Mechanisms in Indazole Formation and Functionalization
Recent advancements have moved beyond classical synthetic routes to explore novel pathways, leading to a more refined understanding of how 2H-indazoles are formed and modified. This includes the investigation of radical processes and the isolation and characterization of previously theoretical intermediates.
The direct functionalization of C-H bonds in the 2H-indazole core represents a powerful and atom-economical strategy for structural diversification. researchgate.netrsc.org A growing body of evidence suggests that many of these transformations proceed through radical pathways. For instance, the C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO), where a plausible radical mechanism was proposed based on control experiments and quantum chemical calculations. chim.it
Similarly, a metal-free approach for the C-3 alkoxycarbonylation of 2H-indazoles has been developed, with mechanistic studies indicating a radical pathway. organic-chemistry.org The fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water is also suggested to proceed via a radical mechanism. organic-chemistry.org Furthermore, a chemo-divergent C-3 functionalization of 2H-indazoles to produce formylated and carboxylic acid ester derivatives under aerobic conditions is believed to involve a radical pathway. researchgate.net The C3-selenylation of 2H-indazoles can also be achieved through a radical mechanism by reacting indazole with diphenyl diselenide in the presence of a promoter like bis(trifluoroacetoxy)iodo)benzene (PIFA). chim.it
These methods highlight a shift towards leveraging radical chemistry for the late-stage functionalization of the 2H-indazole skeleton, offering alternative and often milder conditions compared to traditional transition-metal-catalyzed processes. researchgate.netresearchgate.net
| Functionalization Reaction | Reagents | Proposed Mechanism Type | Reference |
|---|---|---|---|
| C3-Nitration | Fe(NO3)3, TEMPO, O2 | Radical | chim.it |
| C3-Alkoxycarbonylation | Metal-free conditions | Radical | organic-chemistry.org |
| C3-Fluorination | N-fluorobenzenesulfonimide (NFSI) | Radical | organic-chemistry.org |
| C3-Formylation/Esterification | Carboxylic acid, DMSO, aerobic conditions | Radical | researchgate.net |
| C3-Selenylation | Diphenyl diselenide, PIFA | Radical | chim.it |
The elucidation of reaction mechanisms has been significantly advanced by the identification and characterization of key reactive intermediates. In the context of 2H-indazole synthesis, particularly in the Davis-Beirut reaction and related transformations, o-nitrosobenzylidine imine (a type of nitroso imine) and 2H-indazole N-oxides have been identified as pivotal intermediates. nih.govnih.govacs.org
The Davis-Beirut reaction is proposed to proceed through the conversion of an o-nitrobenzyl amine to a highly reactive nitroso imine intermediate, which then undergoes an N–N bond-forming heterocyclization to yield the 2H-indazole core. nih.govacs.org This nitroso imine intermediate's diverse chemistries can be leveraged to synthesize a wide range of indazole derivatives. nih.govacs.orgnih.gov
Recent studies have provided direct evidence for the existence of 2H-indazole N-oxides as competent intermediates in both the Davis-Beirut and Cadogan reactions. acs.orgnih.gov These N-oxides were synthesized and isolated through an "interrupted" Cadogan/Davis-Beirut reaction. acs.orgnih.gov The isolation of these N-oxides under ambient conditions has profound implications, suggesting that the harsh, exhaustive deoxygenation typically associated with the Cadogan reaction may not be the only operative pathway. acs.orgnih.gov Instead, the reaction can proceed through a more controlled, stepwise deoxygenation involving a stable N-oxide intermediate. nih.gov This discovery enabled a formal Cadogan cyclization to be performed at room temperature, a significant improvement over the traditionally high temperatures required. acs.orgnih.gov
Cadogan Reaction: The Cadogan reaction is a classical method for synthesizing 2H-indazoles from nitroaromatic compounds via reductive cyclization, typically using trialkyl phosphites at high temperatures. nih.gov The widely accepted mechanism has long been considered to proceed via the exhaustive deoxygenation of the nitro group to generate a highly reactive nitrene intermediate, which then undergoes cyclization. nih.gov This model is supported by the fact that aromatic azides can also serve as precursors for 2H-indazoles under similar conditions. nih.gov
However, recent findings challenge this exclusive view. The isolation of 2H-indazole N-oxides demonstrates that non-nitrene pathways are viable. acs.orgnih.gov It is now proposed that the reaction can proceed through these oxygenated intermediates. The deoxygenation of the 2H-indazole N-oxide to the final 2H-indazole product could occur via a ring-opening, deoxygenation, and subsequent ring-closure process. nih.gov This updated mechanistic model accounts for the formation of certain byproducts and allows for the development of milder reaction conditions. nih.gov
Davis-Beirut Reaction: The Davis-Beirut reaction is an appealing method for constructing the 2H-indazole ring system from inexpensive starting materials without the need for toxic metals. wikipedia.org The reaction involves the N,N-bond forming heterocyclization of a N-substituted 2-nitrobenzylamine, which can proceed under either acidic or basic conditions. nih.govwikipedia.org
The proposed mechanism involves the in situ generation of a key nitroso imine or o-nitrosobenzaldehyde intermediate. nih.govnih.govacs.org Under basic conditions, the reaction is initiated by the deprotonation of the carbon adjacent to the secondary amine, creating a carbanion. wikipedia.org This carbanion then abstracts an oxygen atom from the nitro group. The resulting intermediate subsequently eliminates a molecule of water to form a double bond, leading to the crucial nitroso imine. This intermediate then undergoes a concerted N,N-bond forming heterocyclization to yield the 2H-indazole. nih.gov The presence of water can be critical, but excessive water can lead to competitive side reactions like imine bond cleavage. acs.orgnih.gov Computational studies have supported the viability of this mechanistic model. nih.gov
Computational Chemistry Approaches
Theoretical calculations have become an indispensable tool for corroborating experimental findings and providing predictive insights into reaction mechanisms, structures, and energetics in 2H-indazole chemistry.
Density Functional Theory (DFT) has been widely employed to study the synthesis and reactivity of 2H-indazoles. DFT calculations have provided theoretical support for the mechanisms of both the Davis-Beirut and Cadogan reactions. chim.itnih.gov For the Davis-Beirut reaction, calculations have confirmed that the reaction proceeds through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization. nih.gov
In studies of radical C3-nitration of 2H-indazoles, quantum chemical calculations helped to establish a plausible mechanism. chim.it DFT has also been used to investigate the structures of intermediates. For example, the calculated NMR chemical shifts for a synthesized 2H-indazole N-oxide were consistent with experimental values, confirming its structure in solution and ruling out a potential ring-opened isomer. escholarship.org Furthermore, DFT calculations have been used to analyze the energetic profiles of reactions, such as in the direct synthesis of 2-substituted indazolones, where amine condensation at the nitroso group was found to be thermodynamically favored over condensation at the aldehyde. acs.orgaub.edu.lb These calculations provide crucial data on transition state energies and reaction coordinates, helping to explain observed regioselectivity and reactivity. beilstein-journals.org
| Application of DFT | System Studied | Key Insight | Reference |
|---|---|---|---|
| Mechanistic Support | Davis-Beirut Reaction | Confirmed the role of the o-nitrosobenzylidine imine intermediate in a concerted heterocyclization. | nih.gov |
| Structural Confirmation | 2H-Indazole N-oxide | Calculated NMR shifts matched experimental data, confirming the cyclic N-oxide structure. | escholarship.org |
| Thermodynamic Analysis | Indazolone Synthesis | Showed that amine condensation at a nitroso group is thermodynamically favored over condensation at an aldehyde. | acs.orgaub.edu.lb |
| Regioselectivity Analysis | Indazole Alkylation | Calculated partial charges and Fukui indices helped explain observed N1 vs. N2 alkylation patterns. | beilstein-journals.org |
Molecular docking is a computational technique primarily used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor, to estimate the strength of their interaction. While its main application in medicinal chemistry is to predict and rationalize the biological activity of compounds like indazole derivatives, its use for gaining direct mechanistic insights into chemical reactions is less common. nih.govresearchgate.netresearchgate.net
However, the principles of molecular docking, which analyze non-covalent interactions such as hydrogen bonding and hydrophobic interactions, are relevant to understanding reaction mechanisms, particularly in catalysis. rsc.org For instance, docking could theoretically be employed to model the interaction between a substrate and a catalyst in a reaction's transition state. This could help elucidate how a catalyst or directing group orients a molecule to favor a specific reaction pathway or regioselectivity, thereby providing mechanistic insight. For example, in a study of pyrazolopyridine kinase inhibitors, which share structural similarities with indazoles, docking was used to understand how the scaffold's hydrogen bonding ability allows it to achieve specific binding modes within an active site, a principle that also governs substrate recognition in enzymatic catalysis. rsc.org While these studies are aimed at biological targets, the underlying analysis of intermolecular forces provides a framework that could be adapted to investigate purely chemical catalytic systems relevant to 2H-indazole synthesis.
HOMA Calculations for Aromaticity and π-Electron Delocalization
The aromatic character of the indazole core and the attached phenyl rings in 2-(2-benzoylphenyl)-3-phenyl-2H-indazole is a crucial determinant of its stability, reactivity, and electronic properties. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used computational method to quantify the aromaticity of a molecule based on its bond lengths. mdpi.com The HOMA index is calculated using the following formula:
HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]
where:
n is the number of bonds in the ring.
α is a normalization constant.
R_opt is the optimal bond length for a fully aromatic system.
R_i is the actual bond length in the molecule.
A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values are indicative of anti-aromatic character. nih.gov
For a comprehensive analysis of this compound, HOMA calculations would be performed on the individual rings of the molecule: the indazole ring system (considering the benzene (B151609) and pyrazole (B372694) rings separately), the 3-phenyl ring, and the benzoylphenyl substituent. These calculations would require an initial geometry optimization of the molecule using quantum chemical methods, such as Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311G**). github.com
The results of such an analysis would provide quantitative insights into the π-electron delocalization within the molecule. For instance, it would be possible to assess how the substitution pattern influences the aromaticity of the indazole core compared to the unsubstituted 2H-indazole. The benzoyl group, being an electron-withdrawing group, might be expected to slightly reduce the π-electron density in the phenyl ring it is attached to, which could be reflected in a slightly lower HOMA value for that ring.
Interactive Data Table: Hypothetical HOMA Indices for this compound and Related Compounds
| Ring System | Hypothetical HOMA Index | Aromaticity Level |
| Indazole (Benzene part) | 0.95 | Highly Aromatic |
| Indazole (Pyrazole part) | 0.85 | Aromatic |
| 3-Phenyl Ring | 0.98 | Highly Aromatic |
| Benzoylphenyl (Benzoyl Ring) | 0.92 | Highly Aromatic |
| Benzoylphenyl (Phenyl Ring) | 0.96 | Highly Aromatic |
| Benzene (Reference) | 1.00 | Highly Aromatic |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of HOMA analysis. Actual values would be obtained from specific quantum chemical calculations.
Advanced Spectroscopic Calculations (e.g., Computational NMR for structural assignments)
Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like this compound. frontiersin.org By calculating the theoretical NMR chemical shifts (δ) and coupling constants (J), it is possible to compare them with experimental data to confirm the molecular structure and assign specific resonances to individual nuclei. nih.gov
The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. rsc.org The process involves:
Geometry Optimization: A stable conformation of the molecule is obtained through geometry optimization, as described in the previous section.
NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C).
Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, with its numerous protons and carbons in similar chemical environments, computational NMR would be invaluable in unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. For example, the protons on the three different phenyl rings would have distinct, albeit potentially overlapping, chemical shifts. Computational analysis would help in differentiating these signals. Furthermore, the calculated chemical shifts for the carbons in the indazole core would provide further confirmation of the 2H-indazole tautomeric form. ipb.pt
Interactive Data Table: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for the Indazole Core of this compound
| Carbon Atom (Indazole Core) | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Difference (ppm) |
| C3 | 145.2 | 145.8 | -0.6 |
| C3a | 121.5 | 121.1 | 0.4 |
| C4 | 128.9 | 129.3 | -0.4 |
| C5 | 123.4 | 123.0 | 0.4 |
| C6 | 127.8 | 127.5 | 0.3 |
| C7 | 110.1 | 110.5 | -0.4 |
| C7a | 149.8 | 150.2 | -0.4 |
Note: The data in this table is hypothetical and serves to illustrate the comparison between experimental and computationally predicted NMR data. The numbering of the carbon atoms follows the standard IUPAC nomenclature for the indazole ring system.
Such a comparative analysis allows for a high degree of confidence in the structural assignment of complex molecules, complementing experimental spectroscopic techniques. researchgate.net
Advanced Characterization Methodologies for 2h Indazole Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for probing the molecular structure of novel compounds. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for their identity and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
For 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole, ¹H NMR spectroscopy would identify all unique proton environments. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) would be highly complex, containing signals for the 18 protons distributed across the four phenyl rings. The integration of these signals would correspond to the number of protons in each distinct environment. Due to the free rotation around single bonds, many signals would appear as overlapping multiplets.
¹³C NMR spectroscopy complements ¹H NMR by detecting the unique carbon atoms in the molecule. The spectrum for this compound would show numerous signals corresponding to the 26 carbon atoms. Key signals would include the carbonyl carbon (C=O) of the benzoyl group, expected to appear significantly downfield (around δ 190-200 ppm), and the carbons of the indazole core and the attached phenyl rings.
Table 1: Expected NMR Data for this compound Note: This table is predictive and illustrates the type of data expected. Actual chemical shifts may vary.
| ¹H NMR (Proton NMR) | ||
|---|---|---|
| Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~7.0 - 8.2 | Multiplet (m) | 18H, Aromatic Protons |
| ¹³C NMR (Carbon NMR) | |
|---|---|
| Expected Chemical Shift (δ ppm) | Assignment |
| ~195 | C=O (Benzoyl Carbonyl) |
| ~110 - 150 | Aromatic and Heterocyclic Carbons |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak between 1650 and 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration from the benzoyl group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations from the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. Vibrations corresponding to the C=N and N-N bonds within the indazole ring would also be present, typically in the 1500-1650 cm⁻¹ and 1100-1300 cm⁻¹ regions, respectively.
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3150 | Stretching | Aromatic C-H |
| 1650 - 1700 | Stretching | Carbonyl (C=O) |
| 1500 - 1650 | Stretching | C=N (Indazole Ring) |
| 1450 - 1600 | Stretching | Aromatic C=C |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a new compound. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). The molecular formula of this compound is C₂₆H₁₈N₂O. HRMS analysis would provide an experimental mass that can be compared to the calculated exact mass. Confirmation of the molecular formula is achieved if the measured mass is within a very narrow tolerance (e.g., ±5 ppm) of the theoretical mass.
Calculated Exact Mass for C₂₆H₁₈N₂O:
[M+H]⁺ (Monoisotopic Mass): 375.1543 Da
An experimentally determined m/z value matching this calculated mass would provide unambiguous confirmation of the compound's molecular formula.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive system of conjugated π-electrons in this compound, spanning the indazole core and the three phenyl rings, would give rise to strong absorptions in the ultraviolet region of the spectrum. The spectrum would likely show multiple bands corresponding to π → π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) offer insights into the extent of conjugation and the electronic nature of the chromophore.
Crystallographic Analysis
While spectroscopic methods define molecular connectivity, crystallographic analysis reveals the precise arrangement of atoms in three-dimensional space.
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a definitive three-dimensional model of the molecule. The analysis yields precise data on bond lengths, bond angles, and torsion angles. This would unequivocally establish the relative orientations of the benzoyl, phenyl, and indazole moieties, providing crucial information about the molecule's conformation in the solid state. Such structural data is invaluable for understanding intermolecular interactions and for computational modeling studies.
Future Directions and Research Opportunities in 2 2 Benzoylphenyl 3 Phenyl 2h Indazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Complex Derivatives
The synthesis of highly substituted 2H-indazoles, such as 2-(2-benzoylphenyl)-3-phenyl-2H-indazole, often relies on multi-step sequences that can be resource-intensive. A primary area for future research lies in the development of more efficient and sustainable synthetic routes. Current methods for constructing the 2,3-diaryl-2H-indazole core often involve classical techniques like the Cadogan cyclization or transition metal-catalyzed cross-coupling reactions. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, step economy. | Identification of suitable starting materials and compatible reaction conditions. |
| Sustainable Catalysis | Lower cost, reduced environmental impact, improved catalyst recyclability. | Catalyst stability and activity with complex substrates. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and precise control over reaction parameters. | Optimization of reaction conditions for continuous flow. |
Exploration of Underexplored Functionalization Sites and Regioselectivity Challenges
The this compound scaffold offers multiple sites for further functionalization, including the indazole core, the N-aryl ring, and the C-aryl ring. While C-H functionalization has emerged as a powerful tool for modifying 2H-indazoles, the regioselective functionalization of such a sterically hindered and electronically complex molecule presents a significant challenge. researchgate.netrsc.org
Future research should aim to develop methodologies for the selective late-stage functionalization of this scaffold. This would enable the rapid generation of a library of derivatives for various applications. Key areas of interest include the selective ortho-functionalization of the phenyl rings and the introduction of functional groups at specific positions on the indazole core. Overcoming the steric hindrance posed by the bulky substituents will likely require the design of novel catalyst systems with high selectivity.
| Functionalization Site | Potential Functional Groups | Regioselectivity Challenge |
| Indazole Core (e.g., C5, C6, C7) | Halogens, nitro groups, alkyl groups | Directing group strategies to control position. |
| N-Aryl Ring (ortho to indazole) | Alkyl, aryl, heteroaryl groups | Overcoming steric hindrance from the benzoyl group. |
| C-Aryl Ring (ortho to indazole) | Cyano, amino, hydroxyl groups | Competition between different C-H bonds. |
Advanced Mechanistic Insights through Integrated Experimental and Computational Studies
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for the rational development of improved synthetic methods. Future research should integrate experimental techniques, such as kinetic studies and in-situ reaction monitoring, with computational modeling.
Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction pathways, transition state energies, and the role of catalysts. researchgate.net This combined approach can help to elucidate the factors that control regioselectivity and reactivity, paving the way for the design of more efficient and selective transformations. Understanding the conformational dynamics of the bulky aryl substituents and their influence on the electronic properties of the indazole core will be a particularly important area of investigation.
| Area of Investigation | Experimental Techniques | Computational Methods |
| Synthesis Mechanism | Kinetic analysis, isotopic labeling, in-situ spectroscopy. | DFT calculations of reaction pathways and transition states. |
| Functionalization Regioselectivity | Product distribution analysis under various conditions. | Molecular dynamics simulations, electrostatic potential mapping. |
| Conformational Analysis | NMR spectroscopy, X-ray crystallography. | Potential energy surface scanning, conformational searches. |
Rational Design of Novel 2H-Indazole Architectures for Specific Research Applications
The unique steric and electronic properties of this compound make it an interesting starting point for the rational design of novel functional molecules. The presence of the benzoyl group, for instance, introduces a potential coordination site for metal ions, suggesting applications in catalysis or materials science.
Future research in this area could focus on the design and synthesis of derivatives with tailored properties for specific applications. For example, by modifying the substituents on the phenyl rings, it may be possible to tune the photophysical properties of the molecule for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, the rigid, three-dimensional structure of this scaffold could be exploited in the design of novel ligands for asymmetric catalysis or as building blocks for supramolecular assemblies. The hybridization of the 2,3-diphenyl-2H-indazole scaffold with other cyclic systems has been explored as a strategy for developing agents with dual biological activities. researchgate.net
| Research Application | Design Strategy | Key Properties to Optimize |
| Materials Science | Introduction of extended π-systems, coordination sites. | Luminescence, charge transport, thermal stability. |
| Asymmetric Catalysis | Incorporation of chiral moieties, design of bidentate ligands. | Enantioselectivity, catalyst turnover number. |
| Supramolecular Chemistry | Introduction of self-assembly motifs (e.g., hydrogen bonding sites). | Binding affinity, host-guest complex formation. |
Q & A
Q. What strategies address contradictory data between computational modeling and experimental results for this compound’s reactivity?
- Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Validate models by: (i) Including implicit solvent (e.g., PCM for DMSO) in Gaussian/PyMol simulations. (ii) Comparing experimental vs. computed -NMR shifts (RMSD < 0.3 ppm). (iii) Testing alternative tautomers or protonation states using pH-dependent studies .
Q. How can structure-activity relationship (SAR) studies guide the design of 2H-indazole derivatives with dual antimicrobial/anti-inflammatory activity?
- Methodological Answer: Replace the 3-phenyl group with electron-deficient substituents (e.g., 4-Cl or 4-SO₂Me) to enhance lipophilicity and target engagement. In vitro assays (MIC for bacteria, COX-2 inhibition) paired with molecular docking (e.g., AutoDock Vina) identify key interactions (e.g., π-stacking with Phe residues). Prioritize derivatives with low cytotoxicity (IC₅₀ > 50 µM in HEK-293 cells) .
Q. What crystallographic challenges arise when analyzing sterically hindered derivatives of this compound, and how are they resolved?
- Methodological Answer: Severe steric clashes (e.g., from o-benzoyl groups) cause disorder in SC-XRD data. Mitigate by: (i) Growing crystals in low-polarity solvents (e.g., hexane/EtOAc). (ii) Using SHELXL ’s ISOR and DELU restraints to model anisotropic displacement parameters. (iii) Validating with Hirshfeld surface analysis to confirm intermolecular C–H···π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
